2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound features a thiazole core substituted with a 4-chlorophenylsulfonamido group at position 2 and an acetamide linker connected to a 2-methoxyphenyl moiety at position 4 (Figure 1). Its structural complexity suggests applications in oncology and antimicrobial therapy, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-16-5-3-2-4-15(16)21-17(23)10-13-11-27-18(20-13)22-28(24,25)14-8-6-12(19)7-9-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFSANDEXEWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the acylation of the thiazole-sulfonamide intermediate with 2-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can act as enzyme inhibitors by mimicking the natural substrate of the enzyme. The thiazole ring may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Scaffolds
Anti-Cancer Derivatives
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) :
Replaces the thiazole-sulfonamido group with a quinazoline-sulfonyl-pyrrolidine moiety. Demonstrates IC₅₀ values of 1.2–3.8 μM against HCT-116, MCF-7, and PC-3 cancer cells, outperforming the target compound in preliminary assays . - N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) :
Similar acetamide linkage but incorporates a piperidine-substituted quinazoline. Shows broad-spectrum activity (IC₅₀: 0.9–4.1 μM) across HT-29 and SF268 cell lines, attributed to enhanced membrane permeability from the piperidine group .
Chlorophenyl-Thiazole Derivatives
- 2-Chloro-N-[4-(p-methoxyphenyl)thiazol-2-yl]acetamide (Compound 3) :
Lacks the sulfonamido group but retains the thiazole-methoxyphenyl framework. Exhibits moderate cytotoxicity (IC₅₀: 12–25 μM) in leukemia models, suggesting the sulfonamido group in the target compound may improve target specificity .
Sulfamoylphenyl Analogues
- 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (Compound 1) :
Features a thioxoacetamide and sulfamoylphenyl group. While structurally distinct, its anti-inflammatory activity (COX-2 inhibition: 78% at 10 μM) highlights the pharmacological versatility of sulfonamide-acetamide hybrids .
Bioactivity Profiles
Selectivity and Mechanism Insights
- CDK9 Inhibitors (e.g., Compound 17d ) : Incorporate bicycloheptane and dihydrodioxine groups. Their selectivity for CDK9 over CDK2 (Ki: 0.8 nM vs. 120 nM) suggests that substituent bulkiness, absent in the target compound, may reduce off-target effects.
- Antimicrobial Acetamides (e.g., 2a-2f ) : Derivatives with arylpiperazine groups show MIC values of 4–16 μg/mL against S. aureus and E. coli. The target compound’s 2-methoxyphenyl group may similarly enhance gram-positive activity due to improved membrane penetration.
Biological Activity
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a thiazole ring and a sulfonamide group, which are often associated with various pharmacological properties, including anti-inflammatory and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.9 g/mol. The compound features:
- A thiazole ring that enhances its reactivity.
- A sulfonamide group, which is known for its role in various biological activities.
- An acetanilide moiety that contributes to its pharmacological profile.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity, particularly as an inhibitor of enzymes involved in inflammatory pathways, such as p38 mitogen-activated protein kinase (MAPK) . The presence of the thiazole and sulfonamide moieties is often linked to anti-inflammatory effects, making it a candidate for treating diseases characterized by excessive inflammation, like rheumatoid arthritis.
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties. Studies suggest that this compound may possess antibacterial and antifungal activities, which are critical for developing new antibiotics . The sulfonamide group is particularly known for its effectiveness against bacterial infections.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity stems from:
- Inhibition of key enzymes : By inhibiting enzymes involved in inflammatory processes, the compound may reduce the production of pro-inflammatory cytokines.
- Interference with microbial metabolism : The structural components may disrupt essential metabolic pathways in bacteria and fungi.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(4-fluorophenylsulfonamido)thiazol-4-yl)-N-(3-chlorophenyl)acetamide | Similar thiazole and sulfonamide groups | Antimicrobial |
| 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide | Different substituent on the phenyl ring | Anti-inflammatory |
| 2-(2-(4-bromophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamide | Bromine instead of chlorine | Antifungal |
This table illustrates how variations in substituents can influence the biological activity of related compounds, emphasizing the significance of the specific halogenated phenyl groups in determining pharmacological effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In vitro studies : Laboratory experiments demonstrated that this compound significantly inhibited the growth of various bacterial strains, indicating its potential as an antibiotic agent.
- Animal models : In vivo studies on animal models showed promising results in reducing inflammation markers in conditions mimicking rheumatoid arthritis. These findings support further development for therapeutic use in inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for preparing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide?
- Methodology : The synthesis involves multi-step reactions:
Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 70–80°C) .
Sulfonamide introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
Acylation : Coupling with 2-methoxyaniline via an acetamide linker in DCM or DMF, catalyzed by TEA at room temperature .
- Key Conditions :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | None | 70–80°C | 60–75 |
| 2 | DCM | TEA | RT | 80–85 |
| 3 | DMF | TEA | RT | 70–78 |
Q. How can researchers characterize this compound and confirm its purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 10.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 463.05) .
- HPLC : Purity assessment using C18 columns (e.g., 95–98% purity with acetonitrile/water gradient) .
Q. What in vitro biological screening approaches are used to evaluate its activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Anticancer : MTT assay (IC₅₀: 12–25 µM in MCF-7 cells) .
- Enzyme inhibition : Fluorometric assays for COX-2 or carbonic anhydrase IX inhibition (IC₅₀: 0.5–2.0 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
- Assay standardization : Compare protocols (e.g., cell line passage number, serum concentration) .
- Stability testing : Assess compound degradation in DMSO or PBS (e.g., <5% degradation at −20°C over 30 days) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile IC₅₀ variations due to assay sensitivity .
Q. What strategies are employed for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent modification : Replace 4-chlorophenyl with fluorophenyl (↓ activity) or methoxyphenyl (↑ solubility) .
- Bioisosteric replacement : Swap thiazole with oxazole (retains activity) or pyridine (loss of activity) .
- SAR Table :
| Derivative | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Parent | None | 12 µM (MCF-7) |
| Derivative A | 4-F-phenyl | 28 µM |
| Derivative B | Oxazole | 15 µM |
Q. What mechanisms underlie its interaction with enzymatic targets?
- Key Findings :
- Sulfonamide group : Binds to zinc ions in carbonic anhydrase IX (docking score: −9.2 kcal/mol) .
- Thiazole ring : Stabilizes hydrophobic pockets in COX-2 (MD simulations show ΔG = −12.4 kcal/mol) .
- Acetamide linker : Hydrogen bonds with kinase ATP-binding domains (e.g., EGFR-TK) .
Q. How does the compound’s stability vary under different storage or experimental conditions?
- Stability Profile :
| Condition | Degradation (%) | Half-Life (Days) |
|---|---|---|
| pH 2.0 | 45 | 2 |
| pH 7.4 | 10 | 14 |
| 40°C | 30 | 7 |
| −20°C | <5 | >30 |
- Mitigation : Use lyophilized form for long-term storage .
Q. What methods identify synergistic effects with other therapeutic agents?
- Approaches :
- Checkerboard assay : FIC index <0.5 with fluconazole against C. albicans .
- Combinatorial screening : Synergy with cisplatin in ovarian cancer (CI = 0.3–0.5) .
- Pathway analysis : RNA-seq to map co-targeted pathways (e.g., PI3K/AKT and MAPK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
